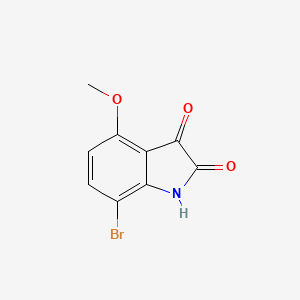

7-Bromo-4-methoxyindoline-2,3-dione

Description

Significance of the Indoline-2,3-dione Scaffold in Contemporary Chemical Research

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), represents a privileged heterocyclic structure in medicinal chemistry and organic synthesis. bldpharm.com First isolated in 1841 by Erdman and Laurent through the oxidation of indigo (B80030), this bicyclic molecule, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, possesses a unique combination of chemical reactivity and biological significance. nih.govbldpharm.comnih.gov Its inherent structural features, including a reactive C3-keto group, an acidic N-H proton, and an aromatic ring amenable to substitution, make it a versatile building block for a vast array of more complex molecular architectures. acs.orgacints.com

In contemporary chemical research, the isatin scaffold is highly valued for its association with a broad spectrum of pharmacological activities. chemsrc.com Derivatives of indoline-2,3-dione have been extensively investigated and have shown significant potential in various therapeutic areas. biomedres.usnmc.gov.in The structural versatility of the isatin core allows for modifications at multiple positions, which has led to the development of compounds with tailored biological profiles. chemsrc.com Researchers have successfully synthesized numerous analogues that exhibit potent activities, underscoring the scaffold's importance as a pharmacophore.

The wide-ranging biological activities attributed to isatin derivatives have cemented the scaffold's importance in modern drug discovery. chemsrc.comnih.gov These compounds are known to interact with a multitude of biological targets, including various enzymes and receptors, leading to their therapeutic effects. bldpharm.comnih.gov The ongoing exploration of new isatin-based molecules continues to yield promising candidates for treating a wide range of human diseases, highlighting the enduring relevance of this chemical class in the quest for novel therapeutics. bldpharm.comchemsrc.com

Interactive Table: Biological Activities of the Indoline-2,3-dione Scaffold

| Biological Activity | Description | Key Findings & Examples | Citations |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | A new series of 1,5-disubstituted indolin-2,3-diones showed promising inhibition of HL-60 leukemia cell growth. Substitution at the 5-, 6- and 7-positions with halogens resulted in higher inhibitory activity against leukemia cells (K562). | bldpharm.comnih.govnih.gov |

| Antiviral | Inhibition of viral replication and activity against various DNA and RNA viruses. | Isatin derivatives have shown remarkable and broad-spectrum antiviral properties over the last five decades. Methisazone, an isatin derivative, was one of the first antiviral drugs. | acs.orgnih.govCurrent time information in Bangalore, IN. |

| Antimicrobial | Activity against various bacterial and fungal strains. | Schiff bases of isatin are known to possess a wide range of antibacterial and antifungal properties. Spiro-fused oxindoles derived from isatin also show significant antimicrobial effects. | nmc.gov.inmoldb.comresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | Isatin derivatives are recognized for their anti-inflammatory and analgesic activities. | bldpharm.comchemsrc.com |

| Enzyme Inhibition | Inhibition of specific enzymes like α-glucosidase, α-amylase, and kinases. | Isatin-based sulfonamides have shown promising activity against α-glucosidase and α-amylase. Many indole-based compounds act as potent tyrosine kinase (TK) inhibitors. | researchgate.netalfa-chemistry.com |

Contextualization of 7-Bromo-4-methoxyindoline-2,3-dione within the Broader Indoline-2,3-dione Class

This compound is a specific, di-substituted member of the larger isatin family. It is distinguished by the presence of a bromine atom at the C7 position and a methoxy (B1213986) group at the C4 position of the benzene ring. These substitutions are expected to modulate the electronic, steric, and lipophilic properties of the core isatin scaffold, thereby influencing its chemical reactivity and biological potential.

While specific research dedicated exclusively to this compound is not extensively published, its chemical identity is well-defined. It is available commercially as a chemical building block for further synthesis. moldb.combiosynth.com

Table: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 7-Bromo-4-methoxy-1H-indole-2,3-dione |

| CAS Number | 67303-38-2 biosynth.com |

| Molecular Formula | C₉H₆BrNO₃ biosynth.com |

| Molecular Weight | 256.05 g/mol |

| SMILES | COC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |

The synthesis of this specific compound would likely follow established methodologies for creating substituted isatins. A plausible route involves the Sandmeyer isatin synthesis, starting from the corresponding substituted aniline (B41778), which in this case would be 2-bromo-5-methoxyaniline (B1269708). nih.gov This method involves the reaction of the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric or methanesulfonic acid) to yield the target indoline-2,3-dione. nih.govnih.gov

Historical Development and Evolution of Indoline-2,3-dione Chemistry

The history of indoline-2,3-dione (isatin) chemistry began in 1841 when it was first obtained by Otto Linné Erdman and Auguste Laurent through the oxidation of the natural dye indigo using nitric and chromic acids. nih.govbldpharm.comnih.gov This discovery provided an early glimpse into the rich chemical landscape of indole-related compounds. For many years, the chemistry of isatin was explored, leading to the establishment of its structure by Kekulé. nih.gov

A pivotal moment in the evolution of isatin chemistry was the development of reliable synthetic methods that did not rely on the degradation of indigo. The most enduring and widely used of these is the Sandmeyer isatin synthesis, first reported in the late 19th century. This method involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization of the resulting isonitrosoacetanilide intermediate. nih.govnih.gov The Sandmeyer methodology proved versatile and applicable to a wide range of substituted anilines, making various isatin derivatives accessible for study.

Another significant contribution was the Stolle synthesis, which is considered a strong alternative to the Sandmeyer method. biomedres.usnmc.gov.in The Stolle reaction involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chloro-oxoacetanilide, which is then cyclized, typically using a Lewis acid like aluminum chloride, to afford the indoline-2,3-dione. biomedres.us More recent approaches to N-substituted isatins involve the direct oxidation of commercially available substituted indoles or oxindoles. bldpharm.com These foundational synthetic strategies have been refined and modified over the decades, enabling the synthesis of an ever-expanding library of isatin derivatives for applications in materials science, organic synthesis, and, most prominently, medicinal chemistry. bldpharm.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO3 |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

7-bromo-4-methoxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |

InChI Key |

CSHATLUFQAOJMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)NC(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Methoxyindoline 2,3 Dione and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-Bromo-4-methoxyindoline-2,3-dione Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. youtube.com For this compound, the most logical disconnection involves breaking the bonds of the heterocyclic ring.

The primary retrosynthetic cleavage of the indoline-2,3-dione core occurs at the N1-C2 and C3-C3a bonds. This approach simplifies the target molecule to a substituted aniline (B41778) and a two-carbon electrophile. In the case of this compound, this disconnection identifies 2-bromo-5-methoxyaniline (B1269708) as the key aniline precursor. maksons.co.innih.govsigmaaldrich.com The C2 and C3 carbons of the indoline-2,3-dione ring are typically introduced using reagents like chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by a cyclization step.

Precursor Synthesis and Functional Group Transformations

The efficient synthesis of this compound is highly dependent on the preparation of appropriately substituted precursors. This involves the synthesis of a substituted aniline and its subsequent conversion to an intermediate primed for cyclization, such as an isonitroso acetanilide.

Preparation of Substituted Anilines and Isonitroso Acetanilides

The synthesis of isatins frequently commences with a substituted aniline. nih.gov For the target molecule, 2-bromo-5-methoxyaniline is the essential aniline derivative. The synthesis of this precursor can be approached in various ways. One method involves the bromination of o-anisidine (B45086) (2-methoxyaniline) using a reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818). prepchem.com

Once the substituted aniline is procured, a common subsequent step in isatin (B1672199) synthesis is its conversion to an isonitroso acetanilide. This is typically achieved via the Sandmeyer isonitrosoacetanilide isatin synthesis, where the aniline reacts with chloral hydrate and hydroxylamine hydrochloride.

Introduction of Halogen (Bromo) and Alkoxy (Methoxy) Moieties at Specific Positions

The precise placement of the bromo and methoxy (B1213986) groups on the aniline ring is critical.

Bromination: The introduction of a bromine atom at a specific position on an aniline ring is accomplished through electrophilic aromatic substitution. To obtain the desired substitution pattern, the choice of starting material and reaction conditions is crucial. For instance, bromination of 2-methoxyaniline with 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane (B109758) at low temperatures yields 4-bromo-2-methoxyaniline. prepchem.com

Methoxylation: The methoxy group can be introduced through various methods, including nucleophilic aromatic substitution or Williamson ether synthesis on a suitably functionalized precursor.

Cyclization and Ring-Closing Methodologies for Indoline-2,3-dione Formation

The final step in constructing the indoline-2,3-dione core is the cyclization of the functionalized precursor. acs.org

Condensation Reactions for Diketone Formation

A traditional and widely employed method for forming the indoline-2,3-dione ring is the acid-catalyzed cyclization of an isonitroso acetanilide, a key part of the Sandmeyer synthesis. nih.gov This intramolecular electrophilic substitution is typically facilitated by strong acids like concentrated sulfuric acid.

Catalytic Approaches and Reaction Condition Optimization

A variety of catalyst systems have been developed for the synthesis of isatins, moving from classical stoichiometric reagents to more efficient catalytic processes. An iodine/tert-butyl hydroperoxide (I2/TBHP) system, for instance, facilitates the oxidation of commercially available indoles to yield isatins. organic-chemistry.org In this process, a catalytic amount of I2 with TBHP as the stoichiometric oxidant enables a one-pot synthesis from 2′-aminoacetophenones through an oxidative amido cyclization. organic-chemistry.org

Metal-free approaches have also gained traction. The oxidation of oxindoles can be achieved using molecular oxygen with tert-butyl nitrite (B80452) as an additive, negating the need for any metal catalyst or base. organic-chemistry.org Another metal-free method involves the use of pyridinium (B92312) chlorochromate (PCC) to promote a one-pot intramolecular cyclization-oxidation of α-formyl amides to produce isatins in good yields. organic-chemistry.org

Solid acid catalysts represent a green and reusable alternative. For example, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been shown to be an effective solid acid catalyst in reactions involving the isatin core. researchgate.net Similarly, catalysts like MoO3/SiO2 have demonstrated high activity and selectivity in related heterocyclic syntheses, suggesting their potential applicability in isatin production. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

Table 1: Overview of Selected Catalyst Systems for Isatin Synthesis

| Catalyst System | Precursor Type | Reaction Type | Key Advantages |

|---|---|---|---|

| I₂/TBHP | Indoles, 2′-Aminoacetophenones | Oxidation, Oxidative Amido Cyclization | Atom-economic, one-pot synthesis. organic-chemistry.org |

| Molecular Oxygen / tert-Butyl Nitrite | Oxindoles | Metal-Free Oxidation | Mild conditions, avoids metal catalysts. organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | α-Formyl Amides | Cyclization-Oxidation | Operationally simple, broad substrate scope. organic-chemistry.org |

| SBA-Pr-SO₃H | Isatin + Indoles | Condensation | Green, effective solid acid catalyst. researchgate.net |

This table presents examples of catalytic systems used for synthesizing the isatin scaffold and related heterocycles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly advantageous in the synthesis of isatin analogues. nih.govresearchgate.netresearchgate.net The rapid heating achieved through microwave irradiation can enhance reaction rates by overcoming activation energy barriers more efficiently. nih.gov

A key benefit of microwave-assisted synthesis is the reduction in solvent volume and the simplification of workup procedures. nih.gov For example, the N-alkylation of isatin using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base with a few drops of a high-boiling polar solvent like N,N-dimethylformamide (DMF) is significantly more efficient under microwave irradiation than with conventional oil bath heating. nih.gov

The choice of solvent is crucial for the success of microwave-assisted reactions, as polar solvents absorb microwave energy more effectively, leading to rapid bulk heating. nih.gov In optimizing a reaction between a 3-oxo-2-arylhydrazonopropanal and acetoacetanilide, various solvents were tested under microwave irradiation. It was found that 1,4-dioxane (B91453) with DBU as a base provided superior chemoselectivity and a 95% yield in just minutes, compared to a mixture of products obtained after hours of conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isatin N-Alkylation

| Heating Method | Reaction Time | Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional | Several hours | DMF | Moderate | nih.gov |

This table illustrates the typical enhancements observed when switching from conventional heating to microwave irradiation for the synthesis of isatin derivatives.

Purification and Yield Optimization Techniques

The isolation of pure this compound from a crude reaction mixture is critical for its subsequent use. The final yield and purity are heavily dependent on the chosen purification strategy. Common techniques include recrystallization, column chromatography, and chemical purification methods. simsonpharma.com

Recrystallization is a fundamental technique that relies on the solubility differences of the desired compound and impurities in a specific solvent at varying temperatures. simsonpharma.com For isatin derivatives, this often involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize.

Column chromatography over silica gel is a widely used method for purifying substituted isatins. acs.orgmdpi.com A solvent system, typically a mixture of ethyl acetate (B1210297) and hexane (B92381), is used to elute the compounds from the column, separating the target molecule from unreacted starting materials and byproducts. acs.org However, this method can be time-consuming and require large volumes of solvent.

To circumvent issues with chromatography, alternative chemical purification methods have been developed. One classic approach involves the purification of crude isatin by converting it into an alkali-metal isatin bisulfite addition product. google.com This water-soluble adduct can be treated with a decolorizing agent like activated carbon and then filtered. Subsequent acidification of the purified bisulfite solution regenerates the isatin, which precipitates out in a much purer form. google.com Another simple purification protocol involves dissolving the crude product in dilute sodium hydroxide (B78521) and then re-precipitating the purified isatin by adding acid. mdpi.com

Optimizing the yield often involves careful consideration of the entire workup process. For reactions conducted in high-boiling solvents like DMF, residual solvent can be difficult to remove and may result in an oily product instead of a solid. reddit.com In such cases, washing the organic extract thoroughly with water or brine is essential. If an oil persists, trituration—scraping and stirring the oil with a non-solvent—can induce crystallization. reddit.com

Table 3: Purification Strategies for Isatin Derivatives

| Technique | Principle | Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at various temperatures. | Purification of crude solid products. | Choice of an appropriate solvent is critical. simsonpharma.com |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Separation of complex mixtures. | Can be resource-intensive; solvent system must be optimized. acs.orgmdpi.com |

| Chemical Purification (Bisulfite Adduct) | Formation and purification of a soluble derivative, followed by regeneration. | Purification of crude isatins, especially for removing colored impurities. | Involves additional chemical steps but can be highly effective. google.com |

| Acid-Base Extraction | Dissolving in base and re-precipitating with acid. | Purification of acidic compounds like isatins. | Simple and effective for removing non-acidic impurities. mdpi.com |

Comprehensive Spectroscopic and Analytical Characterization of 7 Bromo 4 Methoxyindoline 2,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Bromo-4-methoxyindoline-2,3-dione, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

While specific, experimentally verified NMR data for this compound is not widely available in public databases, a theoretical analysis based on established principles and data from structurally related compounds allows for a confident prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two doublets for the ortho-coupled protons on the benzene (B151609) ring. The methoxy (B1213986) group will appear as a sharp singlet, and the N-H proton of the indole (B1671886) ring will present as a broad singlet.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s (br) | 1H | N-H |

| ~7.5 | d | 1H | H-5 |

| ~7.0 | d | 1H | H-6 |

| ~4.0 | s | 3H | OCH₃ |

The downfield shift of the N-H proton is characteristic of isatin (B1672199) derivatives and is attributed to the deshielding effects of the adjacent carbonyl groups and intramolecular hydrogen bonding. The precise chemical shifts of the aromatic protons (H-5 and H-6) are influenced by the electronic effects of the bromo and methoxy substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The two carbonyl carbons will resonate at the most downfield region of the spectrum.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=O (C-3) |

| ~159 | C=O (C-2) |

| ~150 | C-4 |

| ~140 | C-7a |

| ~125 | C-6 |

| ~118 | C-5 |

| ~115 | C-3a |

| ~105 | C-7 |

| ~56 | OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HMQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the H-5 signal to the C-5 signal, H-6 to C-6, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations. Key expected correlations would include:

The N-H proton to the C-2 and C-7a carbons.

The methoxy protons to the C-4 carbon.

The aromatic proton H-5 to C-3a, C-4, and C-7.

The aromatic proton H-6 to C-4 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations, which can help to confirm the spatial proximity of atoms. A key expected NOE would be between the methoxy protons and the H-5 proton.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the stretching vibrations of its functional groups. The most prominent features would be the absorptions from the two carbonyl groups and the N-H bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Amide, C-2) |

| ~1730 | Strong | C=O Stretch (Ketone, C-3) |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1280 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Medium | C-N Stretch |

| ~600 | Medium | C-Br Stretch |

The presence of two distinct carbonyl peaks is a hallmark of the isatin core structure. The N-H stretching frequency is typically broad due to hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would also be useful in characterizing this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

| Raman Shift (Δν, cm⁻¹) | Intensity | Assignment |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1730 | Medium | C=O Symmetric Stretch |

| ~600 | Strong | C-Br Stretch |

The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretch of the carbonyl groups would also be observable. The C-Br stretch is expected to give a strong signal in the lower frequency region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is fundamental for confirming the molecular weight and deducing the structural components of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. While specific high-resolution mass spectrometry data for this compound is not extensively detailed in publicly available literature, the theoretical monoisotopic mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing a clear marker for the presence of a single bromine atom in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]+ or as an adduct with other cations (e.g., [M+Na]+).

Initial loss of a CO molecule from the dione (B5365651) moiety.

Subsequent loss of a second CO molecule.

Fragmentation involving the methoxy and bromo substituents.

The predicted m/z values for key adducts in ESI-MS are presented in the table below.

| Adduct Form | Predicted m/z |

| [M+H]+ | 255.96039 |

| [M+Na]+ | 277.94233 |

| [M-H]- | 253.94583 |

This data is based on theoretical predictions and has not been experimentally confirmed in the available literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

A search of crystallographic databases indicates that while the crystal structures of several related brominated and methoxy-substituted indoline-2,3-diones have been determined, a specific entry for this compound is not currently available. The analysis of related structures, such as 7-Bromo-1H-indole-2,3-dione, reveals common structural motifs, including planar molecular geometries and intermolecular interactions like hydrogen bonding and halogen bonding, which would also be expected to influence the crystal packing of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, both high-performance liquid chromatography and thin-layer chromatography are essential for assessing purity and isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is highly effective for determining the purity of a sample. In a typical HPLC analysis of an aromatic compound like this compound, a reversed-phase column (such as a C18 column) would be employed.

While specific, published HPLC methods for this compound are not available, a general approach would involve a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary phase and the mobile phase, with detection commonly performed using a UV-Vis detector, as the indole-2,3-dione chromophore absorbs strongly in the UV region. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a typical TLC analysis would be performed on a silica (B1680970) gel plate.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The ratio of these solvents is adjusted to optimize the separation. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Although specific Rf values for this compound are not documented in the literature, they would be determined empirically based on the chosen solvent system.

Reaction Mechanisms and Chemical Reactivity of the Indoline 2,3 Dione System with Specific Reference to Halogen and Alkoxy Substitution

Reactivity at the Carbonyl Functionalities (C2 and C3 Ketones)

The isatin (B1672199) core contains two adjacent ketone functionalities at the C2 and C3 positions. The C3-ketone is significantly more electrophilic and reactive towards nucleophiles compared to the C2-amide carbonyl. This difference in reactivity is a cornerstone of isatin chemistry. For 7-Bromo-4-methoxyindoline-2,3-dione, the C4-methoxy group would donate electron density, slightly reducing the electrophilicity of the carbonyls, whereas the C7-bromo group would withdraw electron density, increasing their electrophilicity. The net effect is a finely tuned reactivity profile.

The C3-carbonyl is highly susceptible to nucleophilic attack, leading to a wide array of derivatives. This reactivity is the basis for the synthesis of many complex heterocyclic systems.

Reaction with N-Nucleophiles: Isatins readily react with primary amines and hydrazines at the C3 position to form Schiff bases and hydrazones, respectively. For instance, substituted isatins are treated with hydrazine (B178648) hydrate (B1144303) to synthesize 3-hydrazonoindolin-2-one intermediates, which can be further derivatized. nih.gov

Condensation with Active Methylene (B1212753) Compounds: Isatins undergo aldol-type condensation reactions with compounds containing active methylene groups. This has been utilized in Morita–Baylis–Hillman reactions, where isatin derivatives act as the electrophilic component. acs.org

Formation of Spirocycles: The reactivity of the C3-carbonyl is extensively used in multicomponent reactions to build spirocyclic frameworks. Three-component reactions involving isatin, an amino acid, and a suitable third component can yield complex spirooxindole moieties under various conditions. nih.gov

Organocatalyzed Functionalization: N-heterocyclic carbenes (NHCs) have been shown to catalyze the functionalization at the C3-position, for example, in the Morita–Baylis–Hillman reaction of N-substituted isatins. acs.org

| Reaction Type | Nucleophile/Reagent | Product Type |

| Hydrazone Formation | Hydrazine Hydrate | 3-Hydrazonoindolin-2-one |

| Schiff Base Formation | Primary Amines | 3-Iminoindolin-2-one |

| Morita-Baylis-Hillman | Acrylates + DABCO | 3-Hydroxy-2-oxindoles |

| Spirocyclization | Amino Acids, Acetylenedicarboxylates | Spirooxindoles |

Isatin and its derivatives exist in equilibrium between several tautomeric forms, which influences their reactivity. The primary equilibrium is the lactam-lactim tautomerism involving the N1 and C2 positions. Additionally, keto-enol tautomerism can occur at the C3-carbonyl.

Lactam-Lactim Tautomerism: The amide functionality can tautomerize to its lactim form, 2-hydroxy-indol-3-one. This is generally a minor contributor but can be significant in certain reactions.

Keto-Enol Tautomerism: The C3-keto group can enolize to form 3-hydroxy-1H-indol-2-one. Metal complexes of isatin have been characterized as both keto- and enol-species. nih.gov The enol form is crucial for reactions where the C3 position acts as a nucleophile.

Influence of Substituents: In this compound, the electron-donating 4-methoxy group would stabilize the positive charge development on the benzene (B151609) ring, potentially influencing the tautomeric equilibrium. The presence of these tautomers provides alternative reaction pathways, for example, O-alkylation of the enol form under specific conditions.

Transformations Involving the Nitrogen Atom (N1)

The nitrogen atom of the isatin ring is an important site for functionalization. The N-H proton is weakly acidic and can be removed by a base, allowing for a variety of substitution reactions. N-substitution is often performed to increase the stability of the isatin nucleus towards basic conditions. mdpi.com

N-functionalization is a common strategy to modify the properties of isatin derivatives.

N-Alkylation: The isatin anion, generated by treatment with bases such as K₂CO₃, Cs₂CO₃, or NaH in a polar aprotic solvent like DMF, is a potent nucleophile. mdpi.commdpi.com It readily reacts with alkyl halides or sulfates in a classic Sₙ2 reaction to yield N-alkylated isatins. mdpi.comresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. mdpi.com The 7-bromo substituent in the target molecule would increase the acidity of the N-H proton, potentially facilitating its deprotonation.

N-Acylation: Similarly, reaction of the isatin anion with acyl chlorides or anhydrides provides N-acylated products. mdpi.com

| Base | Solvent | Electrophile | Result |

| K₂CO₃ / Cs₂CO₃ | DMF / NMP | Alkyl Halides | N-Alkylation mdpi.com |

| NaH | DMF | Alkyl Halides | N-Alkylation mdpi.com |

| K₂CO₃ | DMF | Acyl Chlorides | N-Acylation mdpi.com |

The strained five-membered ring of isatin can undergo ring-opening reactions under specific conditions.

Oxidative Cleavage: One of the most common ring-opening reactions is the oxidation of isatin to form isatoic anhydride. This can be achieved using oxidizing agents like chromic acid or, more cleanly, with hydrogen peroxide catalyzed by organoselenium compounds. nih.gov This reaction involves the cleavage of the C2-C3 bond.

Base-Catalyzed Rearrangement: In the presence of a strong base, isatin can undergo rearrangement to yield derivatives of isatinic acid. N-alkylation is often employed to suppress this type of decomposition pathway. mdpi.com

Reactivity and Functionalization of the Substituted Benzene Ring (C4-C7)

The benzene ring of the isatin core can undergo electrophilic aromatic substitution. The position of attack is directed by the combined effects of the fused heterocyclic ring and any existing substituents. The amide moiety of the pyrrole-dione ring is a deactivating, ortho-para director.

In this compound, the directing effects are as follows:

4-Methoxy Group: A powerful activating, ortho-para director. It strongly directs incoming electrophiles to the C5 position.

7-Bromo Group: A deactivating, ortho-para director. It directs incoming electrophiles to the C6 position.

Amide Group (N1): A deactivating, ortho-para director, influencing positions C5 and C7.

The powerful activating effect of the C4-methoxy group is expected to dominate, making the C5 position the most probable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The C6 position is the next most likely site, activated by the C7-bromo group's para-directing effect.

Furthermore, the bromine atom at C7 provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of carbon-based substituents, a common strategy for functionalizing halogenated heterocycles. nih.gov The synthesis of multi-halogenated isatins, such as 5,7-dibromoisatin, is well-documented and proceeds via electrophilic halogenation. nih.govmdpi.com

Electrophilic Aromatic Substitution (EAS) in Substituted Indoles

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govresearchgate.net This is a fundamental reaction for the functionalization of indoles. researchgate.net The position of substitution is largely governed by the electronic properties of the indole ring system. In unsubstituted indoles, electrophilic attack predominantly occurs at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. nih.govic.ac.uk This selectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) without disrupting the aromaticity of the benzene ring. rsc.org

However, in the indoline-2,3-dione system, the presence of two carbonyl groups on the pyrrole ring significantly deactivates it towards electrophilic attack. These electron-withdrawing groups reduce the nucleophilicity of the C3 position. Consequently, electrophilic substitution is directed towards the benzene ring, where the reactivity is modulated by the existing substituents. For this compound, the EAS reactions will therefore occur on the carbocyclic ring, at positions determined by the directing effects of the bromo and methoxy (B1213986) groups.

Regioselectivity and Directing Effects of Bromo and Methoxy Substituents

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is determined by the combined electronic effects of the methoxy and bromo substituents.

The methoxy group (-OCH₃) at the C4 position is a potent activating group. Through its electron-donating resonance effect (+R), it increases the electron density of the aromatic ring, thereby making it more nucleophilic. This effect is most pronounced at the positions ortho and para to the substituent. youtube.com In this specific molecule, the ortho position is C5 and the para position is C7.

The bromo group (-Br) at the C7 position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho-, para-director. youtube.com The positions ortho to the bromo group are C6 and the now de-aromatized C1 of the pyrrole ring.

When both an activating and a deactivating group are present on a benzene ring, the directing effect of the more powerful activating group generally predominates. In this case, the C4-methoxy group will be the primary director of electrophilic attack. It strongly activates the ortho position (C5) and the para position (C7). Since the C7 position is already occupied by the bromo substituent, the most probable site for electrophilic substitution is the C5 position. A computational study on the direct bromination of substituted indoles has shown that electron-donating groups like methoxy increase the reaction rate. researchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Methoxy (-OCH₃) | C4 | Activating (+R > -I) | Ortho, Para |

| Bromo (-Br) | C7 | Deactivating (-I > +R) | Ortho, Para |

The expected order of reactivity for electrophilic attack on the available positions of the benzene ring is: C5 > C6 .

Cross-Coupling Reactions for Further Functionalization

The bromine atom at the C7 position of this compound is a valuable synthetic handle for introducing further molecular complexity via transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.govmasterorganicchemistry.com this compound can be reacted with a variety of aryl or vinyl boronic acids or their esters to introduce new substituents at the C7 position. The general reaction scheme is as follows:

this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 7-R-4-methoxyindoline-2,3-dione

Heck-Mizoroki Reaction: The Heck reaction provides a means to form C-C bonds by coupling an aryl or vinyl halide with an alkene. masterorganicchemistry.comyoutube.com This reaction would allow for the introduction of a vinyl or substituted vinyl group at the C7 position of the indoline-2,3-dione core. A general representation of this transformation is:

this compound + H₂C=CHR --(Pd catalyst, Base)--> 7-(R-CH=CH)-4-methoxyindoline-2,3-dione

These cross-coupling reactions are known for their broad substrate scope and tolerance of various functional groups, making them highly suitable for the late-stage modification of complex molecules. mdpi.com

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR')₂) | C-C (Aryl/Vinyl) | 7-Aryl/Vinyl-4-methoxyindoline-2,3-dione |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | C-C (Vinyl) | 7-(Substituted vinyl)-4-methoxyindoline-2,3-dione |

Computational and Mechanistic Insights into Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for elucidating the reaction mechanisms, transition states, and relative stabilities of intermediates involved in the reactions of substituted indoline-2,3-diones. researchgate.netbookpi.org

For electrophilic aromatic substitution , computational models can predict the regioselectivity by calculating the activation energies for electrophilic attack at each possible position on the benzene ring. ic.ac.uk Analysis of the Molecular Electrostatic Potential (MEP) can identify the regions of highest electron density, which correspond to the most likely sites for electrophilic attack. researchgate.net For this compound, the MEP would likely highlight the C5 position as the most nucleophilic center due to the strong electron-donating effect of the methoxy group.

In the context of cross-coupling reactions , computational studies can provide a detailed understanding of the catalytic cycle. researchgate.net This includes modeling the key steps:

Oxidative Addition: The insertion of the palladium(0) catalyst into the C-Br bond at the C7 position.

Transmetalation (in Suzuki coupling): The transfer of the organic group from the boron atom to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By modeling these pathways, it is possible to rationalize the observed reactivity and selectivity, and to optimize reaction conditions such as the choice of ligand, base, and solvent for improved yields and efficiency.

Derivatization and Scaffold Engineering Strategies Utilizing the Indoline 2,3 Dione Core

Synthesis of Schiff Bases and Hydrazone Derivatives

The reactive C3-keto group of the isatin (B1672199) core is a key functional handle for derivatization. Condensation reactions with primary amines and hydrazines readily afford Schiff bases and hydrazones, respectively. These reactions are typically carried out in a suitable solvent, often with acid catalysis, and can be facilitated by microwave irradiation to enhance reaction rates and yields.

The synthesis of Schiff bases from 7-Bromo-4-methoxyindoline-2,3-dione would involve the reaction with a variety of primary amines. For instance, condensation with anilines, such as 4-fluoroaniline, in ethanol (B145695) with a catalytic amount of glacial acetic acid is a common procedure. pensoft.net Similarly, reaction with other substituted anilines or aliphatic amines can lead to a diverse library of Schiff bases. The general reaction scheme is presented below:

A general reaction scheme for the synthesis of Schiff bases from this compound.

Hydrazone derivatives can be synthesized in a similar fashion by reacting this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. mdpi.com For example, the synthesis of 4-bromoindolin-2-one hydrazone has been reported, which can be adapted for the target molecule. mdpi.com These hydrazones can serve as precursors for further heterocyclic synthesis or exhibit biological activity themselves.

A general reaction scheme for the synthesis of hydrazones from this compound.

The following table summarizes representative conditions for the synthesis of Schiff bases and hydrazones from isatin derivatives, which are applicable to this compound.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product Type | Reference |

| Isatin | 4-Fluoroaniline | Ethanol | Glacial Acetic Acid | Microwave, 4 min | Schiff Base | pensoft.net |

| 4-Bromoindoline-2,3-dione | Hydrazine Hydrate | Ethanol | - | Reflux, 6 h | Hydrazone | mdpi.com |

| 5-Bromosalicylaldehyde | 2-(4-Aminophenyl)ethan-1-ol | Ethanol | - | Reflux, 1 h | Schiff Base | researchgate.net |

| Isovanillin | 4-Bromoaniline | - | - | Microwave, 900 W | Schiff Base | acs.org |

| 3-Formylchromone | Hydrazine | Ethanol | p-Toluenesulfonic acid | Reflux, 6 h | Hydrazone | mdpi.com |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol | Glacial Acetic Acid | Reflux, 3 h | Schiff Base | nih.gov |

Design and Synthesis of Fused Heterocyclic Systems

The versatile isatin core of this compound can be utilized to construct a variety of fused heterocyclic systems, which often exhibit enhanced biological activities.

Quinoxaline (B1680401) Derivatives from Indoline-2,3-diones

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological properties. The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classical method for quinoxaline synthesis. In the context of isatin chemistry, the reaction of this compound with a substituted o-phenylenediamine would lead to the formation of a 6H-indolo[2,3-b]quinoxaline scaffold.

A relevant example is the synthesis of 9-bromo-N-substituted-6H-indolo[2,3-b]quinoxaline-3-sulfonamide derivatives, which starts from the reaction of 5-bromo-isatin with o-phenylene diamine. nih.gov This methodology can be directly applied to this compound to generate novel indoloquinoxaline derivatives. The general reaction is depicted below:

A general reaction scheme for the synthesis of indolo[2,3-b]quinoxalines from this compound.

The introduction of bromo groups into the quinoxaline skeleton has been shown to enhance the biological activity of these derivatives. nih.govmdpi.com

Spirocyclic Constructs at C3 Position

The C3 position of the indoline-2,3-dione core is a hotspot for the construction of spirocyclic systems, leading to molecules with three-dimensional complexity and interesting pharmacological profiles. A powerful method for the synthesis of spirooxindoles is the 1,3-dipolar cycloaddition reaction of an azomethine ylide with a dipolarophile.

Azomethine ylides can be generated in situ from the condensation of an isatin derivative, such as this compound, with a secondary amino acid like L-proline. The subsequent [3+2] cycloaddition with a suitable dipolarophile, for example, phenyl vinyl sulfone, would yield a spirooxindole-based phenylsulfone cycloadduct in a regioselective and diastereoselective manner. nih.gov This approach has been successfully employed for the synthesis of spirooxindoles from various substituted isatins, including 5-bromoisatin. nih.gov

A general reaction scheme for the synthesis of spirooxindoles via [3+2] cycloaddition.

The following table presents data on the synthesis of spirooxindoles from substituted isatins.

| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Conditions | Product | Reference |

| 5-Bromoisatin | L-Proline | Phenyl vinyl sulfone | Methanol | Thermal, 8 h | Spirooxindole-phenylsulfone | nih.gov |

| 5-Chloroisatin | L-Proline | Phenyl vinyl sulfone | Methanol | Thermal, 8 h | Spirooxindole-phenylsulfone | nih.gov |

| 5-Nitroisatin | L-Proline | Phenyl vinyl sulfone | Methanol | Thermal, 8 h | Spirooxindole-phenylsulfone | nih.gov |

Oxadiazole Ring Formation and Related Cyclizations

The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore present in many bioactive molecules. Isatin derivatives can be functionalized to incorporate this heterocyclic ring. A common strategy involves the conversion of the C3-keto group into a hydrazone, which is then cyclized to form the oxadiazole ring.

For instance, isatin can be reacted with carbohydrazide (B1668358) to form an isatin carbohydrazone. This intermediate can then be treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by neutralization, to yield a 5-mercapto-1,3,4-oxadiazole derivative. journalijar.com This method has been successfully applied to synthesize (E)-5-bromo-3-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)hydrazono)indolin-2-one, demonstrating its feasibility for bromo-substituted isatins. researchgate.netjournalijar.com

A general reaction scheme for the synthesis of isatin-oxadiazole hybrids.

The following table summarizes the synthesis of isatin-oxadiazole derivatives.

| Isatin Derivative | Reagents | Conditions | Product | Reference |

| 5-Bromoisatin | 1. Carbohydrazide, EtOH, Glacial Acetic Acid, Reflux; 2. CS₂, KOH, EtOH, Reflux | (E)-5-bromo-3-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)hydrazono)indolin-2-one | researchgate.netjournalijar.com | |

| Isatin | 1. Carbohydrazide, EtOH, Glacial Acetic Acid, Reflux; 2. CS₂, KOH, EtOH, Reflux | (E)-3-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)hydrazono)indolin-2-one | journalijar.com |

Construction of Indoline-2,3-dione-Based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action.

Indole-Isatin Molecular Hybrids

The combination of the isatin scaffold with another indole (B1671886) moiety can lead to potent bioactive compounds. The synthesis of such hybrids can be achieved through various synthetic routes, often involving the linkage of the two indole rings via a spacer.

The biological evaluation of isatin-indole hybrids has shown promising results, with some compounds exhibiting potent antiproliferative activity. nih.gov The presence of electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like bromo on the isatin ring can significantly influence the biological activity of the resulting hybrids. pensoft.netnih.gov

Integration with Other Heterocyclic Scaffolds (e.g., Coumarins, Triazoles)

The fusion of the indoline-2,3-dione (isatin) scaffold with other pharmacologically relevant heterocycles is a prominent strategy in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel biological activities. This approach leverages the distinct properties of each moiety to create a single molecular entity. Among the most explored partners for isatin are coumarins and triazoles.

Coumarin (B35378) Hybrids: The isatin-coumarin hybrid framework is a subject of significant interest. tandfonline.com One common synthetic route involves the Knoevenagel condensation between the reactive C3-keto group of the isatin core and an active methylene (B1212753) group present in a coumarin derivative. Another strategy involves forming a hydrazone linkage. For instance, novel coumarin-incorporated isatin hydrazones have been synthesized and evaluated as potent antileishmanial agents. nih.gov A reaction medium-dependent, three-component reaction involving isatin, 4-hydroxycoumarin, and an aminopyrazole under microwave conditions can yield different fused spirooxindoles, demonstrating the versatility of this synthetic approach. rsc.org This method can produce either spirooxindoles fused with pyrazolo-tetrahydropyridinones or tetracyclic coumarin-dihydropyridine-pyrazole moieties, depending on whether the solvent is acetonitrile (B52724) or acetic acid. rsc.org

Triazole Hybrids: The 1,2,3-triazole ring is an exceptionally popular linker in molecular hybridization, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". tandfonline.com This reaction provides a highly efficient and regioselective method for covalently linking an isatin unit to another scaffold. mdpi.comnih.gov The general synthesis involves two steps: first, the isatin N-H position is functionalized with a terminal alkyne (e.g., using propargyl bromide) or an azide (B81097) group (e.g., via an ω-bromoalkyl intermediate followed by reaction with sodium azide). nih.govmdpi.com Second, this functionalized isatin is reacted with a complementary azide or alkyne-bearing molecule in the presence of a Cu(I) catalyst to form the stable 1,4-disubstituted 1,2,3-triazole linker. nih.govresearchgate.net

This click chemistry approach has been successfully used to create a variety of isatin-triazole conjugates. nih.gov A notable example that combines all three moieties involves the synthesis of triazole-tethered isatin-coumarin hybrids. nih.gov In this design, the isatin core and a coumarin derivative are linked via a 1,2,3-triazole bridge, creating a complex hybrid molecule with potential applications as antitubulin agents. nih.gov

The following table summarizes common strategies for these integrations.

| Hybrid Type | Key Reaction | Description | Representative Linkage/Core |

|---|---|---|---|

| Isatin-Coumarin | Knoevenagel Condensation | Condensation between the C3-carbonyl of isatin and an active methylene group on the coumarin scaffold. | C3=C-Coumarin |

| Isatin-Coumarin | Hydrazone Formation | Reaction between an isatin-3-hydrazone and a coumarin aldehyde/ketone to form a C3=N-N linkage. | C3=N-NH-Coumarin |

| Isatin-Coumarin | Multicomponent Reaction | A one-pot reaction involving isatin, 4-hydroxycoumarin, and a third component, often leading to spirocyclic systems. rsc.org | Spiro[indole-coumarin] |

| Isatin-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction between an N-propargyl isatin and an organic azide, or an N-azidoalkyl isatin and a terminal alkyne. nih.gov | N-CH₂-[1,2,3-triazole] |

| Isatin-Triazole-Coumarin | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The triazole ring serves as a stable linker connecting the isatin scaffold to a coumarin moiety. nih.gov | Isatin-N-alkylene-[1,2,3-triazole]-alkylene-Coumarin |

Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is governed by the inherent chemical properties of the isatin core and the electronic influence of the substituents on the aromatic ring. rsc.org The molecule possesses multiple reactive sites: the C3-ketone, the C2-amide carbonyl, the acidic N-H proton, and the substituted benzene (B151609) ring. nih.govnih.gov The interplay between these sites dictates the regioselectivity and outcome of chemical transformations.

The C3-carbonyl is the most electrophilic center and a primary site for derivatization. It readily undergoes nucleophilic addition and condensation reactions. nih.gov The electrophilicity of this position is significantly enhanced by the adjacent C2-amide carbonyl and, crucially, by the strong inductive electron-withdrawing effect (-I) of the bromine atom at the C7 position. researchgate.net This makes the C3-position highly susceptible to attack by various nucleophiles, forming the basis for the synthesis of a wide array of 3-substituted and spiro-oxindole derivatives.

The N-H proton at position 1 is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, facilitating N-alkylation and N-acylation reactions. mdpi.comacs.org This allows for the introduction of various side chains, including those necessary for integrating heterocyclic scaffolds like triazoles via click chemistry.

The reactivity of the aromatic ring towards electrophilic substitution is controlled by the competing electronic effects of the C4-methoxy and C7-bromo substituents.

7-Bromo Group : This substituent is deactivating towards electrophilic aromatic substitution due to its strong -I effect, which outweighs its weak resonance-donating (+R) effect. It directs incoming electrophiles to the ortho and para positions (C6 and C5, respectively). researchgate.net

4-Methoxy Group : This is a strongly activating group due to its powerful +R effect, which dominates its -I effect. It directs incoming electrophiles to its ortho and para positions (C5 and C7). uokerbala.edu.iq

The following table summarizes the key structure-reactivity relationships for this compound.

| Reactive Site | Primary Reaction Type | Influence of Substituents (-Br at C7, -OCH₃ at C4) |

|---|---|---|

| C3-Ketone | Nucleophilic Addition / Condensation | Reactivity is significantly enhanced. The C7-Bromo group's strong inductive effect increases the electrophilicity of the C3-carbonyl. researchgate.net |

| N1-Amide Proton | Deprotonation followed by N-Alkylation / N-Acylation | The acidity of the N-H proton allows for easy functionalization. The C7-bromo group may slightly increase the acidity through its inductive effect. |

| Aromatic Ring (C5, C6) | Electrophilic Aromatic Substitution | The ring is activated towards substitution, primarily at C5. The C4-methoxy group is strongly activating and ortho, para-directing, while the C7-bromo group is deactivating but also ortho, para-directing. The activating effect of the methoxy group at C5 is dominant. uokerbala.edu.iq |

| C2-Amide Carbonyl | Nucleophilic Attack / Ring Opening | Less reactive than the C3-ketone but can be a site for reaction under harsher conditions (e.g., strong base/nucleophile), potentially leading to ring-opened products. |

Computational Chemistry and Theoretical Studies on 7 Bromo 4 Methoxyindoline 2,3 Dione and Its Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target.

Molecular docking studies on isatin (B1672199) analogues have been crucial in predicting how these compounds bind to various protein targets and in estimating their binding affinities. For instance, studies on isatin derivatives as potential inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2) and monoamine oxidase (MAO) have revealed specific binding modes. The stability of the ligand-protein complex is often maintained by a network of hydrogen bonds and hydrophobic interactions. mdpi.com

In studies involving CDK2, the isatin core has been shown to form hydrogen bonds with key amino acid residues such as GLU81 and LEU83. mdpi.com For MAO-B, the isatin ring binds within the substrate cavity, stabilized by hydrogen bonds involving the C-2 carbonyl oxygen and the NH group of the indoline (B122111) scaffold. nih.gov The binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, quantifies the strength of the interaction. For example, a non-substituted isatin derivative showed a binding affinity of -8.9 kcal/mol towards the CDK2 active site. mdpi.com The introduction of various substituents on the isatin ring, such as at the C5, C6, or C7 positions, can significantly alter these binding affinities. mdpi.comnih.gov

The following table summarizes representative binding affinity data for isatin analogues against different protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isatin Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -8.9 (for unsubstituted isatin) | GLU81, LEU83 |

| Isatin Analogues | Monoamine Oxidase B (MAO-B) | > Isatin | Tyr435 |

| Tricyclic Isatin Oximes | DYRK1A, PIM1 Kinases | Potent (nanomolar/submicromolar Kd) | Not specified |

| Indole (B1671886) Derivatives | UDP-N-acetylmuramate-L-alanine ligase | -11.5 | Not specified |

This table is illustrative and compiles data from studies on various isatin analogues to show the range and nature of predicted binding affinities. mdpi.comnih.govmdpi.comfrontiersin.org

Docking studies are essential for exploring the specific molecular recognition sites within a protein's binding pocket. For isatin analogues targeting MAO-B, the inhibitors bind within a cavity defined by two regions: an entrance cavity and a substrate cavity. The entrance cavity is surrounded by residues like Leu171, Ile199, and Tyr326, while the substrate cavity includes residues such as Tyr60, Cys172, Gln206, Tyr398, and Tyr435. nih.gov

Similarly, in CDK2, the isatin core interacts with a critical region of the active site. mdpi.com For other kinases like DYRK1A and PIM1, molecular modeling has helped to elucidate the binding interactions that are consistent with experimentally determined binding data. mdpi.com The identification of these recognition sites is fundamental for structure-based drug design, allowing for the modification of the ligand to improve its complementarity with the target, thereby enhancing its potency and selectivity. For example, understanding that the C-5 position of isatin is crucial for interaction with MAO-B can guide the synthesis of more potent inhibitors by modifying this position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

QSAR models are developed by correlating the physicochemical or structural properties (descriptors) of compounds with their experimentally measured biological activities, such as IC50 values. nih.gov These mathematical models, once validated, can be used to predict the activity of new, unsynthesized compounds. mdpi.com For isatin and its derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the 3C-like protease (3CLpro) of SARS-CoV. nih.gov

The process involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the model. mdpi.com The predictive power of a QSAR model is assessed using various statistical metrics, including the coefficient of determination (R²) for the training set and the predictive R² (Q²) for an external test set. nih.govnih.gov A robust QSAR model provides a valuable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. youtube.com

| Model Statistical Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² | Measures the predictive ability for an external test set. | > 0.5 |

| s (Standard Error of Estimation) | Indicates the absolute error of the model's predictions. | Low value |

This table provides a general overview of key statistical parameters used to validate QSAR models. nih.gov

A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. mdpi.com These descriptors can be categorized into several types, including electronic (e.g., partial charges), steric (e.g., molecular volume, shape indices), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

For isatin derivatives, QSAR studies have highlighted the importance of specific structural features. For instance, a study on the cytotoxicity of isatin derivatives found that electron-withdrawing substituents at the para-position of a phenyl ring, substitutions at the 5 and 7-positions of the isatin ring, and increasing lipophilicity enhanced cytotoxic activity. scispace.com Another QSAR study might identify specific atomic fragments or 3D properties, such as those from CoMFA (Comparative Molecular Field Analysis), as being crucial for activity. mdpi.com By understanding which descriptors are key, medicinal chemists can rationally design new analogues with improved potency. For example, if a QSAR model indicates that a lower value for a specific electronic descriptor is correlated with higher activity, chemists can synthesize new compounds that incorporate functional groups to achieve this.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can provide deep insights into properties that govern molecular interactions and chemical reactions. For isatin and its analogues, DFT studies have been used to analyze their geometric and energetic properties, vibrational frequencies, and electronic characteristics. researchgate.net

DFT calculations can determine the optimized geometry of a molecule and calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. nih.gov

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For isatin, the MEP shows electron-rich areas around the carbonyl oxygens, which are potential sites for electrophilic attack or hydrogen bonding, and electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net This information is invaluable for understanding and predicting the molecule's reactivity and its interaction with biological targets. nih.gov

| Calculated Property | Significance |

| Optimized Geometry | Predicts the most stable 3D structure of the molecule. |

| HOMO Energy | Relates to the electron-donating capability of the molecule. |

| LUMO Energy | Relates to the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for intermolecular interactions. |

This table summarizes key properties derived from DFT calculations and their chemical significance. researchgate.netnih.gov

Calculation of Molecular Orbitals and Electrostatic Potential Maps

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of isatin derivatives. These studies provide a detailed picture of electron distribution and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a significant indicator of molecular stability and reactivity.

For isatin analogues, studies have shown that the introduction of substituents significantly influences the energies of these frontier orbitals. For instance, electron-withdrawing groups, such as the bromo group at the 7-position, are expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's interaction with biological targets. The methoxy (B1213986) group at the 4-position, being an electron-donating group, would have an opposing effect, raising the energy of the HOMO and influencing the molecule's nucleophilic character.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable visual tools for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface of a molecule. In isatin derivatives, the regions around the carbonyl oxygen atoms typically show the most negative potential (red color), indicating they are prime sites for electrophilic attack. Conversely, the region around the N-H group often displays a positive potential (blue color), suggesting it is a site for nucleophilic attack. For 7-Bromo-4-methoxyindoline-2,3-dione, the bromine and methoxy substituents would further modulate this potential map, influencing the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecules. For isatin derivatives, theoretical vibrational spectra are often calculated and compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. This comparison helps in the definitive assignment of vibrational modes to specific functional groups and in confirming the molecular structure. The predicted spectra for this compound would show characteristic peaks for the C=O, N-H, C-O, and C-Br stretching and bending vibrations.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For substituted isatins, the position of λ_max is sensitive to the nature and position of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that can be correlated with experimental data, aiding in the structural elucidation of complex molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static computational models.

For isatin derivatives, MD simulations can be used to study how these molecules interact with biological targets, such as enzymes or receptors. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. In the context of this compound, MD simulations could be employed to understand its binding mode within a specific protein active site, providing valuable information for drug design and development. The simulations track the movements of all atoms in the system over time, governed by a force field that describes the potential energy of the system. Analysis of the simulation trajectory can provide information on binding free energies, hydrogen bond occupancies, and root-mean-square deviation (RMSD) of the ligand and protein, all of which contribute to a comprehensive understanding of the molecular interactions.

Prediction of Physico-Chemical Parameters Relevant to Chemical Biology

Computational tools are widely used to predict various physico-chemical properties of molecules that are crucial for their application in chemical biology and drug discovery. These predictions help in the early stages of research to assess the potential of a compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. For isatin derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. These models often use a combination of electronic, steric, and hydrophobic descriptors to correlate with activity.

Predicted Physico-Chemical Properties: A range of physico-chemical parameters can be predicted using computational software, which are important for a compound's pharmacokinetic profile. While specific ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data is excluded, general parameters can be estimated.

Below is a table of predicted physico-chemical properties for compounds analogous to this compound, highlighting the influence of different substituents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted PSA (Ų) |

| This compound | C₉H₆BrNO₃ | 256.06 | 1.5 - 2.0 | ~46 |

| 4-Bromo-7-methoxyindoline-2,3-dione | C₉H₆BrNO₃ | 256.05 | 1.5 - 2.0 | ~46 |

| 7-Bromo-4-fluoroindoline-2,3-dione | C₈H₃BrFNO₂ | 244.02 | ~1.86 | ~46.17 |

| 7-Methoxyindoline-2,3-dione | C₉H₇NO₃ | 177.16 | 0.5 - 1.0 | ~46 |

Note: The values for this compound are estimated based on its analogues as direct computational studies were not found. LogP (octanol-water partition coefficient) is a measure of lipophilicity, and PSA (Polar Surface Area) is related to a molecule's ability to permeate cell membranes. Data for analogues are sourced from publicly available databases and computational studies on similar compounds.

These predicted parameters, in conjunction with the detailed electronic and structural insights from other computational methods, provide a comprehensive theoretical understanding of this compound and its potential as a molecule of interest in chemical biology.

Applications in Chemical Biology Research and Beyond

Development of Chemical Probes for In Vitro Mechanistic Investigations

While specific studies focusing exclusively on 7-Bromo-4-methoxyindoline-2,3-dione as a chemical probe are not extensively documented in the reviewed literature, the broader class of isatin (B1672199) derivatives has been widely explored for developing tools to investigate biological processes in vitro.

The indoline-2,3-dione scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes, providing insights into enzyme structure and function.

One area of investigation has been their effect on carboxylesterases (CEs), enzymes crucial for the metabolism of numerous xenobiotics and clinically used drugs. nih.gov Kinetic studies have revealed that isatin derivatives can act as potent and specific inhibitors of CEs. The inhibitory potency of these compounds was found to be related to their hydrophobicity, with more lipophilic analogs generally exhibiting higher inhibitory activity. nih.gov While specific kinetic data for this compound is not available, the structure-activity relationships (SAR) established for other isatin derivatives suggest that the bromo and methoxy (B1213986) substituents would influence its lipophilicity and, consequently, its potential as a carboxylesterase inhibitor.

Furthermore, isatin-based compounds have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. acs.orgnih.gov SAR studies on a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives indicated that the nature and position of substituents on the isatin ring significantly impact their inhibitory potential against these enzymes. acs.orgnih.gov For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the scaffold and its interaction with the active site of the enzymes. acs.org

The isatin scaffold has also been incorporated into molecules designed to inhibit other enzyme families, such as tyrosine kinases and caspases, which are critical in cell signaling and apoptosis, respectively. nih.govacs.org

Table 1: Examples of Enzyme Inhibition by Isatin Derivatives (General)

| Enzyme Class | Example of Isatin Derivative Studied | General Findings |

| Carboxylesterases (CEs) | Various hydrophobic isatin analogs | Potent and specific inhibition, with potency related to hydrophobicity. nih.gov |